molecular formula C6H5N3O2S B1332189 Benzenesulfonyl azide CAS No. 938-10-3

Benzenesulfonyl azide

Cat. No. B1332189
M. Wt: 183.19 g/mol
InChI Key: XMRSVLCCIJUKDQ-UHFFFAOYSA-N
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Patent
US06245138B1

Procedure details

25 g of benzenesulfonic acid hydrazide, 200 ml of water, 20 ml of 10 N hydrochloric acid, and 1.25 g of a condensation product of stearic acid with taurine were stirred for 30 minutes. After 60 g of ice were added, 34 ml of an aqueous sodium nitrite solution having a content of 30 g of sodium nitrite per 100 ml of solution were added dropwise over a period of about 30 minutes. The mixture was stirred for 30 minutes while an excess of nitrite was maintained. The excess nitrite was destroyed with a small amount of amidosulfonic acid and the mixture was neutralized with about 5 ml of 10 N sodium hydroxide solution. An emulsion of benzenesulfonic acid azide was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
condensation product
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
34 mL
Type
reactant
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH:10][NH2:11])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.C(O)(=O)CCCCCCCCCCCCCCCCC.[NH2:33]CCS(O)(=O)=O.N([O-])=O.[Na+].N([O-])=O>O>[C:1]1([S:7]([N:10]=[N+:11]=[N-:33])(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NN
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
condensation product
Quantity
1.25 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
ice
Quantity
60 g
Type
reactant
Smiles
Step Four
Name
Quantity
34 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
30 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Six
Name
solution
Quantity
100 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise over a period of about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
CUSTOM
Type
CUSTOM
Details
The excess nitrite was destroyed with a small amount of amidosulfonic acid

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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